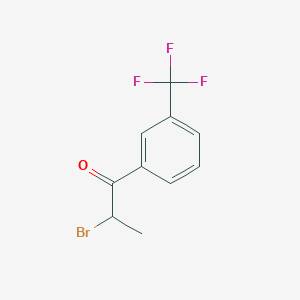

2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one is a brominated ketone with a trifluoromethyl group attached to the aromatic ring. This structure is of interest due to its potential applications in organic synthesis and its role as an intermediate in the formation of various chemical compounds.

Synthesis Analysis

The synthesis of related trifluoromethyl compounds has been demonstrated through various methods. For instance, a one-pot synthesis of 3-trifluoromethylated piperazin-2-ones was achieved by treating trifluoromethyl 2-bromo enones with N,N'-disubstituted ethylenediamines, indicating the reactivity of bromo enones with amines . Additionally, 1-[3-(Trifluoromethyl)phenyl]-2-propanone, a compound with a similar structure, was synthesized from 1-bromo-3-(trifluoromethyl)benzene via a Grignard reaction followed by oxidation, suggesting a possible synthetic route for the compound .

Molecular Structure Analysis

The molecular structure of related brominated compounds has been studied using various spectroscopic techniques. For example, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined by NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. The study of 1-bromo-3-buten-2-one as a building block in organic synthesis revealed its reactivity with primary amines and activated methylene compounds . Similarly, the presence of a bromine atom in this compound suggests potential reactivity in forming aza-heterocycles or carbocycles through Michael addition or other reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by the presence of the trifluoromethyl group. For instance, the photodissociation dynamics of brominated alcohols were studied, and the influence of the trifluoromethyl group on the reaction path was demonstrated . This suggests that the trifluoromethyl group in this compound could similarly affect its physical and chemical properties, such as reactivity and stability.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Compounds similar to 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one have been synthesized and their interactions with DNA have been studied, indicating potential applications in molecular biology and pharmacology. Specifically, these compounds exhibit strong interactions with salmon sperm DNA through intercalation mode (Rasool et al., 2021).

- In another study, derivatives of this compound were synthesized and characterized for antimicrobial properties. This suggests their potential use in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Molecular Docking and Drug Discovery

- Advanced computational methods like DFT and molecular docking have been used to understand the properties of compounds closely related to this compound. These studies aid in drug discovery endeavors by exploring ADME properties and photo-physical properties (P. Ramesh et al., 2020).

Synthetic Chemistry and Material Science

- These compounds are also significant in synthetic chemistry. For instance, studies have been conducted on their synthesis methods, and their use as building blocks in organic synthesis is evident. Such applications demonstrate the versatility and importance of these compounds in the field of synthetic and materials chemistry (Lin-lin, 2009).

Safety and Hazards

The compound is classified as dangerous with a signal word “Danger”. It has a hazard statement H314, indicating that it causes severe skin burns and eye damage. Precautionary measures include P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Mécanisme D'action

Target of Action

The primary targets of 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .

Mode of Action

It is believed to interact with its targets in a manner that alters their function, but the specifics of this interaction and the resulting changes are still under investigation .

Biochemical Pathways

As research progresses, it is expected that the compound’s effects on various biochemical pathways will be identified and characterized .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

As research continues, these effects will be further clarified .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects .

Propriétés

IUPAC Name |

2-bromo-1-[3-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O/c1-6(11)9(15)7-3-2-4-8(5-7)10(12,13)14/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQCPLOHECELDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)

![3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2508450.png)

![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508453.png)

![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)

![1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2508460.png)

![3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508461.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)